2-[(Tert-butylperoxy)carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Tert-butylperoxy)carbonyl]benzoic acid: is an organic peroxide compound known for its strong oxidizing properties. It is commonly used in various chemical reactions and industrial applications due to its ability to initiate free radical reactions. The compound is characterized by its molecular formula C12H14O5 and a molecular weight of 238.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[(Tert-butylperoxy)carbonyl]benzoic acid is typically synthesized through the reaction of tert-butyl hydroperoxide with phthalic anhydride. The reaction is carried out in the presence of a solvent such as diethyl ether or a mixture of diethyl ether and petroleum ether. The product is then purified by crystallization and dried over sulfuric acid .
Industrial Production Methods: The industrial production of tert-butyl monoperphthalate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial during production due to the compound’s explosive nature .
Chemical Reactions Analysis
Types of Reactions: 2-[(Tert-butylperoxy)carbonyl]benzoic acid primarily undergoes oxidation reactions. It can also participate in substitution reactions, where the tert-butyl group is replaced by other functional groups .
Common Reagents and Conditions:
Oxidation: this compound is used as an oxidizing agent in the presence of catalysts such as chromium terephthalate (Cr-MIL-101).
Substitution: The compound can react with various nucleophiles under mild conditions to form substituted products.
Major Products: The major products formed from the reactions of tert-butyl monoperphthalate include oxidized organic compounds such as ketones and carboxylic acids .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl monoperphthalate is used as an oxidizing agent in organic synthesis. It is particularly useful in the selective oxidation of alcohols to ketones and aldehydes .
Biology: The compound’s strong oxidizing properties make it valuable in biological research for studying oxidative stress and its effects on cellular processes .
Medicine: 2-[(Tert-butylperoxy)carbonyl]benzoic acid is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients that require oxidation steps .
Industry: In the industrial sector, tert-butyl monoperphthalate is used in the production of polymers and other materials that require controlled oxidation reactions .
Mechanism of Action
The mechanism of action of tert-butyl monoperphthalate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate a chain reaction that leads to the oxidation of substrates. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparison with Similar Compounds
tert-Butyl hydroperoxide: Another organic peroxide with similar oxidizing properties.
tert-Butylhydroquinone: A phenolic antioxidant used in various applications.
Uniqueness: 2-[(Tert-butylperoxy)carbonyl]benzoic acid is unique due to its specific structure, which allows for selective oxidation reactions. Its ability to generate free radicals under mild conditions makes it a valuable reagent in both research and industrial applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its strong oxidizing properties and ability to initiate free radical reactions make it a valuable tool in various fields of research and production.
Properties
CAS No. |
15042-77-0 |
---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-tert-butylperoxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-16-11(15)9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
UQSXEMVUGMPGLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.